molecular formula C8H13NO2 B13311492 Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate

Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate

Cat. No.: B13311492
M. Wt: 155.19 g/mol
InChI Key: VKSFVNHEFAUPAB-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C8H13NO2. It is a derivative of cyclopentene, featuring an aminomethyl group and a carboxylate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentene, which undergoes a series of reactions to introduce the aminomethyl and carboxylate ester groups.

    Aminomethylation: Cyclopentene is reacted with formaldehyde and ammonia or an amine to introduce the aminomethyl group.

    Esterification: The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with proteins or enzymes, influencing their activity. The carboxylate ester group may also participate in esterification or hydrolysis reactions, affecting the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclopentene-1-carboxylate: Similar in structure but lacks the aminomethyl group.

    Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate: Contains a hydroxymethyl group instead of an aminomethyl group.

Uniqueness

Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate is unique due to the presence of both the aminomethyl and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentene ring with an aminomethyl group and a carboxylate ester. The molecular formula is C8H13NO2C_8H_{13}NO_2, and it has a molecular weight of approximately 155.19 g/mol. This structure allows for various interactions with biological targets, indicating potential pharmacological applications.

The aminomethyl group is significant for its ability to facilitate interactions with proteins or enzymes, potentially altering their activity. This interaction is essential for evaluating the therapeutic potential and safety profile of the compound.

Pharmacological Potential

Research indicates that compounds with similar structures can act as modulators of neurotransmitter systems, particularly those involving glutamate receptors. For instance, related compounds have shown efficacy as selective group III metabotropic glutamate receptor agonists, which are crucial in treating neurological disorders .

Antitumor Activity

Recent studies have explored the antitumor properties of structurally related compounds. For example, the compound (1S,3R)-1-amino-3-methylcyclopentane-1-carboxylic acid has demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar properties due to its structural similarities .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on various derivatives of cyclopentane carboxylic acids. Compounds that incorporate electron-donating groups at specific positions have shown enhanced biological activity. For instance, modifications that increase hydrophobic interactions have been linked to improved binding affinities for target proteins .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological Activity
(1S,3R)-1-amino-3-methylcyclopentane-1-carboxylic acidC7H13NO2Antitumor activity
3-Cyclopentene-1-carboxylic acidC6H8O2Limited reactivity
This compoundC8H13NO2Potential neuroactive properties

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Direct Amination : Utilizing cyclopentene derivatives with carboxylic acid functionality.
  • Esterification Reactions : Converting cyclopentane carboxylic acids into their corresponding esters using alcohols under acidic conditions.

These methods highlight the versatility of the compound in organic synthesis and its potential for further functionalization.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3H,4-6,9H2,1H3

InChI Key

VKSFVNHEFAUPAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC=CC1)CN

Origin of Product

United States

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